

A Comprehensive Technical Guide to Triacetyl Methoxyglycerin (CAS Number 86357-13-3)

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Compound of Interest

Compound Name: 1,3-Diacetoxy-2-(acetoxymethoxy)propane

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Triacetyl methoxyglycerin, with the CAS number 86357-13-3, is a pivotal chemical intermediate primarily recognized for its essential role in the synthesis of potent antiviral medications, most notably Ganciclovir and its prodrug, Valganciclovir. This document provides an in-depth technical overview of Triacetyl methoxyglycerin, including its chemical and physical properties, a detailed experimental protocol for its application in Ganciclovir synthesis, and available safety and toxicity data. While the direct biological activity and specific signaling pathway interactions of Triacetyl methoxyglycerin itself are not documented, its significance in medicinal chemistry is intrinsically linked to the mechanism of action of the active pharmaceutical ingredients it helps produce.

Chemical and Physical Properties

A summary of the key physicochemical properties of Triacetyl methoxyglycerin is presented in the table below. This data is crucial for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference
CAS Number	86357-13-3	[1][2][3][4][5][6][7][8][9][10][11][12][13]
Molecular Formula	C ₁₀ H ₁₆ O ₇	[2][3][5][6][11][12][13][14]
Molecular Weight	248.23 g/mol	[2][3][5][6][11][12][13]
IUPAC Name	[3-acetyloxy-2-(acetyloxymethoxy)propyl] acetate	[13]
Synonyms	1,3-Diacetoxy-2-(acetoxymethoxy)propane, 2-Acetoxymethoxy-1,3-propanediol diacetate	[1][7]
Appearance	White crystalline powder or colorless liquid	[1]
Boiling Point	311 °C	[1][2]
Flash Point	134 °C	[1][2][3]
Density	1.177 g/cm ³	[1][3]
Refractive Index	1.439	[1]
Solubility	Soluble in Chloroform, Methanol	[5]
Storage Temperature	2°C - 8°C, protect from light	[3][7][9]

Role in Antiviral Drug Synthesis

Triacetyl methoxyglycerin is a critical building block in the industrial production of Ganciclovir, a potent antiviral drug effective against cytomegalovirus (CMV) infections, particularly in immunocompromised individuals.[15] It serves as the precursor to the acyclic side chain of Ganciclovir, which mimics the structure of deoxyguanosine.[15] This structural similarity is fundamental to the drug's mechanism of action, which involves its conversion to a triphosphate form within infected cells, subsequently inhibiting viral DNA polymerase and halting viral

replication.[2] The acetoxy groups in Triacetyl methoxyglycerin act as protecting groups during the synthesis, enabling the selective formation of the desired chemical bonds.[15]

The synthesis of Ganciclovir from Triacetyl methoxyglycerin primarily involves a condensation reaction with a protected guanine derivative, such as 2,9-diacetylguanine.[2] This reaction is a key step in several patented and published synthetic routes to Ganciclovir and its prodrug, Valganciclovir.[2][4]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of Triacetyl ganciclovir, an intermediate that is subsequently hydrolyzed to Ganciclovir. This protocol is based on procedures outlined in the scientific literature and patents.[3][5]

Materials:

- 2,9-diacetylguanine
- **1,3-diacetoxy-2-(acetoxymethoxy)propane** (Triacetyl methoxyglycerin)
- Boron trifluoride dimethyl ether or p-Toluenesulfonic acid monohydrate
- N,N-dimethylacetamide (DMAC) or N,N-dimethylformamide (DMF)
- Ethyl acetate
- Microwave reactor (optional, as described in some protocols)

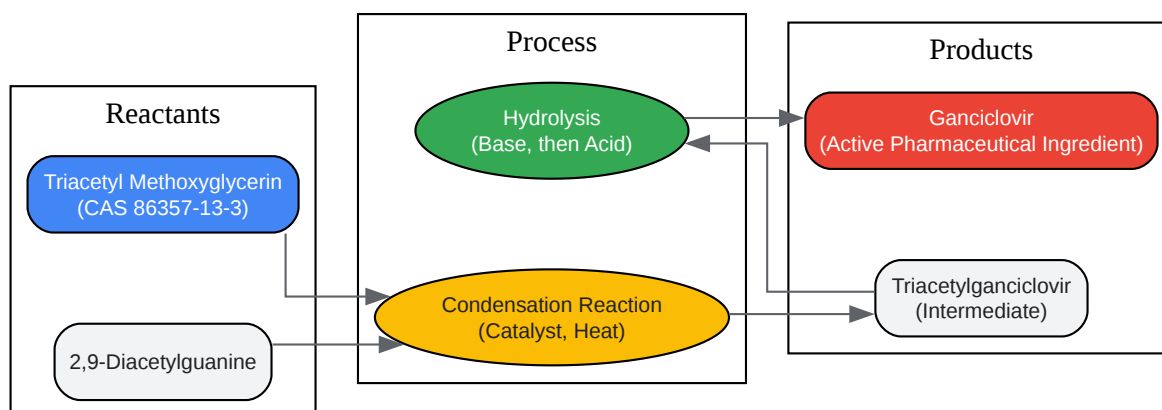
Procedure:

- **Reaction Setup:** In a suitable reaction vessel (a microwave reactor can be used for enhanced reaction rates), combine 2,9-diacetylguanine (1.0 equivalent), **1,3-diacetoxy-2-(acetoxymethoxy)propane** (2.5 to 3.0 equivalents), and an appropriate solvent such as N,N-dimethylacetamide or N,N-dimethylformamide.[5]
- **Catalyst Addition:** Add a catalytic amount of a Lewis acid or a strong acid, such as boron trifluoride dimethyl ether (0.2 equivalents) or p-toluenesulfonic acid monohydrate.[2][5]

- **Condensation Reaction:** Heat the reaction mixture to a temperature between 80 °C and 100 °C.[5][7] The reaction is typically monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and can take from 10 to 42 hours for completion.[2][5]
- **Workup and Isolation:** Upon completion, cool the reaction mixture to room temperature. The solvent is typically removed under reduced pressure.[5]
- **Purification:** Add ethyl acetate to the residue and reflux for 1 hour. Cool the mixture to 0-5 °C and maintain this temperature for 2-3 hours to precipitate the product.[5]
- **Filtration and Drying:** Filter the solid product, wash with cold ethyl acetate, and dry under vacuum to yield triacetylganciclovir.[5]
- **Hydrolysis to Ganciclovir:** The resulting triacetylganciclovir is then hydrolyzed using a base, such as potassium hydroxide solution, followed by neutralization with an acid (e.g., hydrochloric or acetic acid) to yield the final product, Ganciclovir.[3][5]

Visualization of Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of Ganciclovir, highlighting the role of Triacetyl methoxyglycerin.



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Caption: Synthetic pathway of Ganciclovir from key reactants.

Safety and Toxicity

Based on available safety data sheets, Triacetyl methoxyglycerin is considered moderately hazardous and should be handled with appropriate personal protective equipment. It can cause skin and eye irritation.[1] The table below summarizes the available acute toxicity data.

Test	Species	Route	Value	Guideline
LD50	Rat (male and female)	Oral	> 2,000 mg/kg	OECD Test Guideline 401
LC50	Rat (male and female)	Inhalation (4h)	> 1.721 mg/l (aerosol)	OECD Test Guideline 403
Skin Corrosion/Irritation	Rabbit	Dermal	No skin irritation (4h)	OECD Test Guideline 404
Serious Eye Damage/Irritation	Rabbit	Ocular	No eye irritation	OECD Test Guideline 405
Germ Cell Mutagenicity	In vitro (Chinese hamster lung cells)	-	Positive results in some tests	OECD Test Guideline 473
Germ Cell Mutagenicity (Ames test)	S. typhimurium	-	Negative	OECD Test Guideline 471

It is important to note that while some in vitro tests for mutagenicity were positive, the Ames test was negative. As with all chemicals, it should be handled in accordance with good industrial hygiene and safety practices.

Conclusion

Triacetyl methoxyglycerin (CAS 86357-13-3) is a compound of significant interest to the pharmaceutical industry due to its indispensable role as a key intermediate in the synthesis of

the antiviral drug Ganciclovir. While it does not possess known direct biological activity or engage in specific signaling pathways, its chemical properties and reactivity are crucial for the efficient and large-scale production of this vital medication. This guide provides researchers and drug development professionals with a consolidated resource of its physicochemical properties, a detailed synthetic protocol, and essential safety information to facilitate its safe and effective use in research and manufacturing. Further research could focus on optimizing the synthesis processes involving this intermediate to improve yields and reduce impurities.[2]

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